REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([NH2:11])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[C:12](OC(OC(C)(C)C)=O)(OC(C)(C)C)=[O:13].C(N(CC)CC)C.[S:34]1[CH2:38][CH2:37][NH:36][CH2:35]1>C(Cl)Cl>[S:34]1[CH2:38][CH2:37][N:36]([C:12]([NH:11][C:5]2([C:3]([OH:2])=[O:4])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)=[O:13])[CH2:35]1
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCCC1)N
|
Name
|
|
Quantity
|
1.39 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
S1CNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
After the reaction solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off under reduced pressure, tetrahydrofuran and 1N aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
After ether was added to the reaction solution
|
Type
|
WASH
|
Details
|
to wash it
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After the obtained organic layer was washed with saturated brine, it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1CN(CC1)C(=O)NC1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |